molecular formula C26H23N5O3 B2529209 N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189985-53-2

N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2529209
M. Wt: 453.502
InChI Key: QMRITMAFZCACCF-UHFFFAOYSA-N
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Description



  • The compound is a synthetic organic molecule with a complex structure.

  • It contains a quinoxaline ring system, a triazolo ring, and an acetamide group.

  • The presence of aromatic rings suggests potential biological activity.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed.





  • Molecular Structure Analysis



    • The molecular formula is C~31~H~51~N~5~O~5~ .

    • The compound has a cyclohexanecarboxamide backbone.

    • The 3,4-dimethylphenyl group and the p-tolyloxy substituent contribute to its overall structure.





  • Chemical Reactions Analysis



    • Without specific data, it’s challenging to discuss chemical reactions.

    • However, the presence of functional groups suggests potential reactivity.





  • Physical And Chemical Properties Analysis



    • Density : 1.1±0.1 g/cm³

    • Boiling Point : 715.1±60.0 °C at 760 mmHg

    • Flash Point : 386.3±32.9 °C

    • Polar Surface Area : 87 Ų

    • LogP : 1.55




  • Scientific Research Applications

    Synthesis and Biological Activities

    • Synthesis Techniques : The compound and its derivatives can be synthesized through various methods. One such method involves iodine-catalyzed reactions or microwave irradiation for the synthesis of related compounds (Vlachou et al., 2023). Another approach includes Ugi four-component reactions and copper-catalyzed tandem reactions (An et al., 2017).

    • Biological Activities : These compounds demonstrate significant biological activities, such as anti-lipid peroxidation and soybean lipoxygenase inhibition, which are crucial for pharmaceutical applications (Vlachou et al., 2023).

    Therapeutic Potential and Chemical Properties

    • Inotropic Activity : Certain derivatives have been evaluated for their inotropic activity, showing promising results in isolated rabbit heart preparations (Wu et al., 2012).

    • Anticonvulsant and Antiallergic Properties : Some studies have explored the anticonvulsant and antiallergic potential of triazoloquinoxaline derivatives, indicating their potential in treating neurological and allergic disorders (Loev et al., 1985).

    • Anticancer Activity : Derivatives of 1,2,4-triazolo[4,3-a]-quinoline have shown anticancer activity, meeting essential structural requirements for this therapeutic action (Reddy et al., 2015).

    • Adenosine Receptor Antagonism : Some compounds in this class bind to adenosine A1 and A2 receptors, showing potential as rapid-acting antidepressant agents (Sarges et al., 1990).

    Structural Analysis and Applications

    • Structural Aspects : Research on amide-containing isoquinoline derivatives related to N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has been conducted to understand their structural properties and potential applications (Karmakar et al., 2007).

    • Fluorescence Properties : Certain derivatives exhibit strong fluorescence emission, which can be useful in various analytical and diagnostic applications (Karmakar et al., 2007).

    • Crystal Structures : The study of crystal structures of these compounds has revealed insights into their molecular interactions and potential applications in material science (de Souza et al., 2015).

    Safety And Hazards



    • No specific safety data was found. Consult reliable sources for safety information.




  • Future Directions



    • Investigate potential biological activity.

    • Explore synthetic modifications for improved properties.




    properties

    IUPAC Name

    N-(3,4-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H23N5O3/c1-16-8-12-20(13-9-16)34-25-24-29-30(15-23(32)27-19-11-10-17(2)18(3)14-19)26(33)31(24)22-7-5-4-6-21(22)28-25/h4-14H,15H2,1-3H3,(H,27,32)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QMRITMAFZCACCF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H23N5O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    453.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

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